

An In-depth Technical Guide to the Downstream Signaling Pathways of STING Agonists

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Compound of Interest

Compound Name: *STING agonist-20*

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Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a potent anti-tumor immune response, making it a promising target for cancer immunotherapy. This technical guide provides an in-depth overview of the downstream signaling pathways activated by small molecule STING agonists, using the well-characterized, potent, non-nucleotide agonist diABZI as a primary example.

Core Signaling Pathways

Upon binding to STING, agonists like diABZI induce a conformational change in the STING protein, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus. This initiates a cascade of downstream signaling events, primarily through two key pathways: the IRF3 pathway and the NF- κ B pathway.

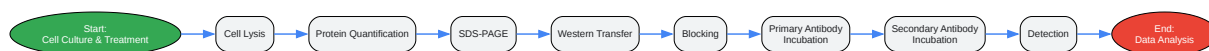
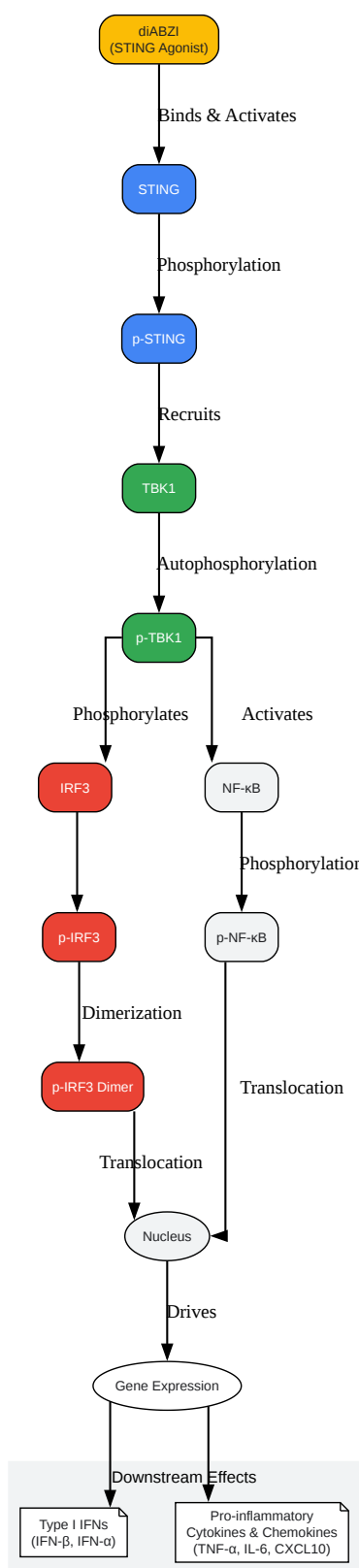
The IRF3 Pathway and Type I Interferon Production

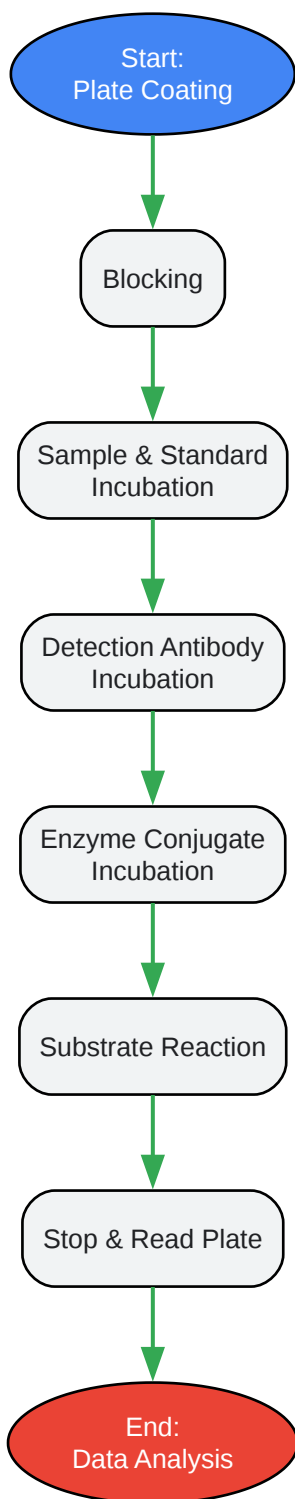
The activation of STING leads to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).^{[1][2][3]} Phosphorylated IRF3 (p-IRF3) then dimerizes and translocates to the nucleus,

where it drives the transcription of type I interferons (IFN- α and IFN- β) and a host of other interferon-stimulated genes (ISGs).[1][2] The secretion of type I interferons is a hallmark of STING activation and plays a central role in orchestrating the anti-tumor immune response.

The NF- κ B Pathway and Pro-inflammatory Cytokines

In addition to the IRF3 pathway, STING activation also leads to the activation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B) pathway. This results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and CXCL10. These molecules contribute to the recruitment and activation of various immune cells to the tumor microenvironment.





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